REACTION_CXSMILES
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[CH2:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14]C2C=CC([N+]([O-])=O)=CC=2)=O)[CH2:8][CH2:7]1)[CH2:2][CH2:3][C:4]#[CH:5].[CH3:24][NH2:25]>C1COCC1>[CH3:24][NH:25][C:12]([N:9]1[CH2:8][CH2:7][N:6]([CH2:1][CH2:2][CH2:3][C:4]#[CH:5])[CH2:11][CH2:10]1)=[O:14]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
|
Type
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ADDITION
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Details
|
diluted with conc. NH4OH (5 mL) and water (15 mL)
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Type
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EXTRACTION
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Details
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Extraction (DCM, 80 mL) and concentration
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Name
|
|
Type
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product
|
Smiles
|
CNC(=O)N1CCN(CC1)CCCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.659 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |